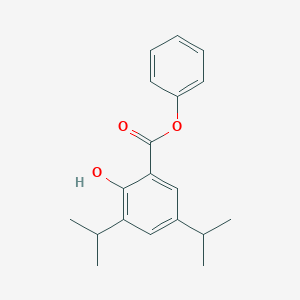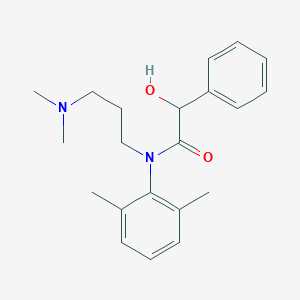
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a valuable tool for investigating the role of acetylcholine in various physiological and pathological processes. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve and maintain therapeutic concentrations in the brain.
Orientations Futures
There are several future directions for research on N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase that have longer half-lives and are more effective in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide and its mechanism of action.
Méthodes De Synthèse
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine hydrochloride to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. The intermediate is then reacted with 2-bromo-N,N-dimethylaniline to form N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been widely used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to enhance the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
18095-72-2 |
|---|---|
Nom du produit |
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide |
Formule moléculaire |
C21H28N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3 |
Clé InChI |
VAYJJJUFVVFWPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



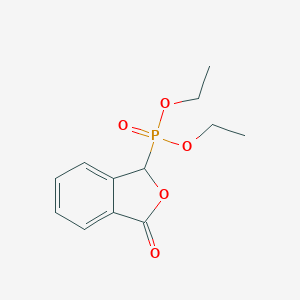
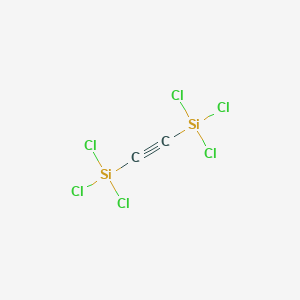
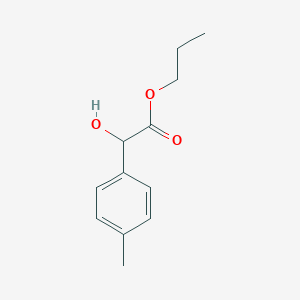
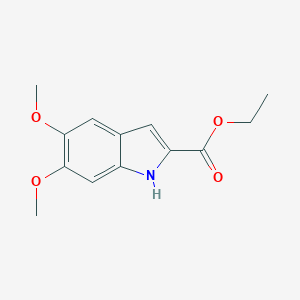
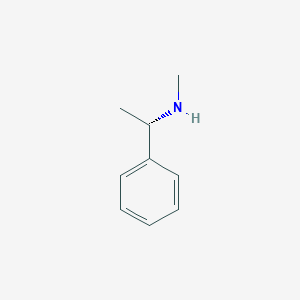
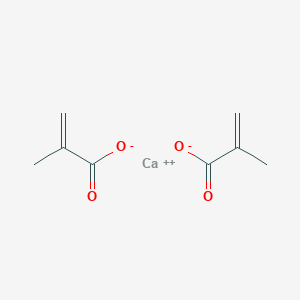
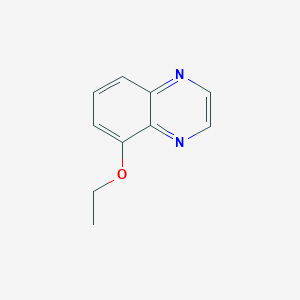
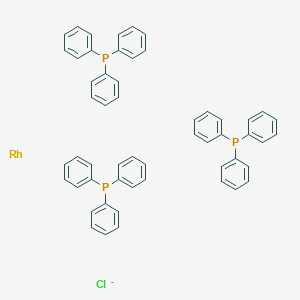

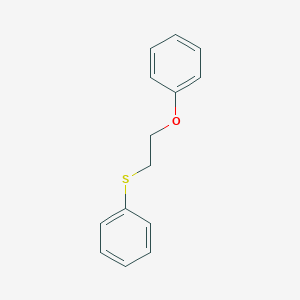
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)


